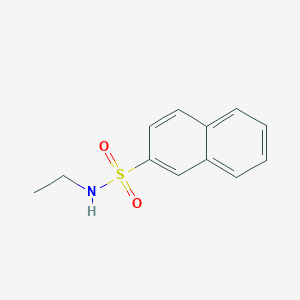

N-ethylnaphthalene-2-sulfonamide

Description

Structure

3D Structure

Properties

CAS No. |

71862-50-5 |

|---|---|

Molecular Formula |

C12H13NO2S |

Molecular Weight |

235.30 g/mol |

IUPAC Name |

N-ethylnaphthalene-2-sulfonamide |

InChI |

InChI=1S/C12H13NO2S/c1-2-13-16(14,15)12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13H,2H2,1H3 |

InChI Key |

DDANNVJWHXFIDK-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for N-Ethylnaphthalene-2-sulfonamide

The synthesis of this compound is primarily achieved through well-established reactions that are fundamental to sulfonamide chemistry.

Nucleophilic Substitution Reactions with Naphthalene-2-sulfonyl Chloride

The most conventional and widely utilized method for synthesizing this compound involves the nucleophilic substitution reaction between naphthalene-2-sulfonyl chloride and ethylamine (B1201723). ucl.ac.ukcbijournal.com This reaction is a classic example of sulfonamide bond formation.

The process begins with the highly reactive naphthalene-2-sulfonyl chloride, which serves as the electrophile. The lone pair of electrons on the nitrogen atom of ethylamine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This addition is followed by the elimination of a chloride ion, forming the stable sulfonamide linkage. To drive the reaction to completion and neutralize the hydrochloric acid byproduct, a base is typically employed. researchgate.net Common bases for this purpose include organic bases like pyridine (B92270) and triethylamine (B128534), or inorganic bases such as sodium hydroxide (B78521) or potassium carbonate. cbijournal.comresearchgate.net The choice of solvent and base can be critical, with combinations like triethylamine in tetrahydrofuran (B95107) (THF) or pyridine at temperatures ranging from 0 to 25°C being reported to give high yields for similar reactions. cbijournal.com

| Reactants | Reagents/Solvents | Product | Yield | Reference |

| Naphthalene-2-sulfonyl chloride, Ethylamine | Pyridine | This compound | High (in similar reactions) | cbijournal.com |

| Naphthalene-2-sulfonyl chloride, Ethylamine | Triethylamine, THF | This compound | 86% (in a similar reaction) | cbijournal.com |

This table presents typical conditions for the synthesis of sulfonamides via nucleophilic substitution, with yields reported for analogous reactions.

Amidation and Sulfonylation Protocols

The synthesis of this compound is a direct application of sulfonylation, a specific type of amidation. princeton.edu In this context, sulfonylation refers to the formation of a sulfonamide bond. While the term "amidation" more broadly covers the formation of any amide, the fundamental chemical transformation in the synthesis of this compound is the reaction of an amine with a sulfonyl derivative.

Recent advancements have explored one-pot procedures that generate the sulfonyl chloride in situ from less reactive precursors like sulfonic acids, which then reacts with the amine. cbijournal.com For instance, a sulfonic acid can be treated with a reagent like 2,4,6-trichloro- ucl.ac.ukcbijournal.comresearchgate.net-triazine in the presence of a base to form the sulfonyl chloride, which is then immediately reacted with an amine without isolation. cbijournal.com These methods offer advantages in terms of efficiency and the use of more stable starting materials.

Advanced Synthetic Approaches and Catalytic Methods

Modern organic synthesis has introduced more sophisticated and efficient methods for the formation of sulfonamides, including the use of metal catalysts and stereoselective techniques.

Metal-Catalyzed Coupling Reactions in Sulfonamide Synthesis

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for forming carbon-nitrogen bonds, and these methods can be adapted for the synthesis of sulfonamides. thieme-connect.de While direct metal-catalyzed coupling of a sulfonamide with an aryl halide is a common strategy for N-arylation, similar principles can be applied to the synthesis of N-alkyl sulfonamides. organic-chemistry.org

For instance, copper-catalyzed reactions have been developed for the synthesis of sulfonamides from aryl carboxylic acids and amines in a one-pot process. princeton.eduacs.org This method involves the conversion of the carboxylic acid to a sulfonyl chloride, which then reacts with the amine. princeton.eduacs.org Although this specific example focuses on aryl substitution, the underlying principles of metal-catalyzed C-S and S-N bond formation are relevant to the broader field of sulfonamide synthesis. Ruthenium and iridium complexes have also been shown to be effective catalysts for the N-alkylation of sulfonamides using alcohols as alkylating agents, offering a green alternative to traditional methods. organic-chemistry.org

Stereoselective Synthesis of this compound Analogues

While this compound itself is achiral, the synthesis of its chiral analogues is an area of significant interest. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. This can be achieved by using chiral starting materials, chiral catalysts, or chiral auxiliaries.

For example, the asymmetric reductive amination of a ketone with a sulfonamide can produce chiral N-alkylated sulfonamides. This involves the formation of an imine intermediate which is then asymmetrically reduced. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can also be rendered stereoselective through the use of chiral phosphine (B1218219) ligands. rsc.org Furthermore, stereoselective methods have been developed for the synthesis of various chiral building blocks that could be incorporated into analogues of this compound. nih.govnih.govrsc.org

Derivatization Strategies and Analogue Synthesis

The core structure of this compound can be modified to create a library of analogues with potentially diverse properties. Derivatization can occur at several positions, including the naphthalene (B1677914) ring, the ethyl group, and the sulfonamide nitrogen.

Alkylation or arylation of the sulfonamide nitrogen can be achieved using various methods. organic-chemistry.org For example, N-alkylation can be performed using alkyl halides in the presence of a base. The Chan-Lam coupling reaction provides a method for N-arylation using boronic acids. organic-chemistry.org

N-Alkylation and N-Arylation of Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group in this compound is a key site for chemical modification. N-alkylation involves the addition of an alkyl group to this nitrogen, while N-arylation introduces an aryl group.

One common method for N-alkylation involves reacting a precursor sulfonamide with an alkyl halide. For instance, the synthesis of ethyl 4-((N-ethylnaphthalene-1-sulfonamido)methyl)cyclohexanecarboxylate has been reported. researchgate.net Similarly, N-arylation can be achieved through various catalytic methods. Transition-metal free procedures using o-silylaryl triflates in the presence of cesium fluoride (B91410) offer a mild and efficient route to N-arylated sulfonamides. nih.gov Copper-catalyzed methods have also been employed for the N-arylation of sulfonamides, although these can sometimes be limited in scope. nih.govresearchgate.net Palladium-catalyzed reactions represent another powerful tool for forming C-N bonds in the synthesis of N-arylated sulfonamides. nih.govresearchgate.net Researchers have also explored the use of solid supports for N-arylation, which can simplify product purification. nih.gov

The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. For example, nickel-catalyzed cross-couplings have emerged as a viable alternative to palladium catalysis for the N-arylation of sulfonamides with (hetero)aryl chlorides. researchgate.net

Modifications of the Naphthalene Ring System

The naphthalene ring of this compound provides another avenue for structural diversification. Modifications to this aromatic system can significantly influence the properties of the resulting molecule.

The position of the sulfonyl chloride group on the naphthalene ring (naphthalene-1-sulfonyl chloride vs. naphthalene-2-sulfonyl chloride) has been shown to be a critical factor in the biological activity of some resulting sulfonamide derivatives. nih.gov For example, in one study, compounds derived from naphthalene-1-sulfonyl chloride exhibited more potent antiproliferative activity than their naphthalene-2-sulfonyl chloride counterparts. nih.gov

Furthermore, the introduction of various substituents onto the naphthalene ring can be achieved through standard aromatic substitution reactions. These modifications can alter the electronic and steric properties of the molecule, which can be useful for tuning its reactivity and other characteristics. The naphthalene scaffold itself is a versatile building block in medicinal chemistry due to the wide range of biological activities that can be achieved through its structural modifications. ekb.eg

Introduction of Heterocyclic Moieties (e.g., Thiophene (B33073), Morpholine (B109124), Indole)

The incorporation of heterocyclic rings into the this compound structure can lead to novel compounds with potentially interesting properties. Heterocycles like thiophene, morpholine, and indole (B1671886) are common motifs in medicinal chemistry. nih.govresearchgate.netnih.gov

Thiophene: The thiophene ring, a five-membered sulfur-containing heterocycle, can be introduced into sulfonamide structures. researchgate.netwikipedia.orgrroij.com The synthesis of thiophene-containing sulfonamides can be achieved through various methods, including the reaction of 5-bromothiophene-2-sulfonamide (B1270684) with alkyl bromides. nih.gov The substitution of a benzene (B151609) ring with a thiophene ring can often be done without a loss of biological activity in certain classes of compounds. rroij.com

Morpholine: Morpholine is a six-membered heterocycle containing both an ether and an amine functional group. wikipedia.org It can be incorporated into sulfonamide derivatives, for example, by reacting a suitable precursor with 2-chloroethanol. researchgate.net The presence of the morpholine ring can influence the physicochemical properties of the molecule, such as its solubility. nih.gov

Indole: The indole ring system, a fusion of a benzene and a pyrrole (B145914) ring, is another important heterocyclic motif. The synthesis of indole-containing sulfonamides can be accomplished through various synthetic routes, often involving the coupling of an indole derivative with a sulfonyl chloride.

The introduction of these heterocyclic moieties can be achieved by reacting the appropriate heterocyclic precursor with a suitably functionalized naphthalene sulfonamide derivative. For example, a heterocyclic amine could be reacted with naphthalene-2-sulfonyl chloride.

Reaction Optimization and Process Chemistry Studies

Optimizing reaction conditions is crucial for the efficient and selective synthesis of this compound and its derivatives. This involves studying the effects of various parameters on the reaction outcome.

Solvent Effects on Reaction Efficiency

The choice of solvent can have a significant impact on the efficiency of chemical reactions. For the synthesis of sulfonamides, various solvents have been investigated.

In the synthesis of certain sulfonamide derivatives, solvents such as tetrahydrofuran (THF), dichloromethane (B109758) (CH2Cl2), and acetonitrile (B52724) have been employed. nih.govnih.gov For instance, the condensation of an amine with an aryl sulfonyl chloride has been carried out in THF. nih.gov In another example, the reaction of sodium sulfinates with amines to form sulfonamides was studied in various solvents, with acetonitrile being a suitable choice. nih.gov The polarity of the solvent can influence the solubility of reactants and intermediates, as well as the transition state energies of the reaction, thereby affecting the reaction rate and yield. nih.govresearchgate.net For example, studies on the synthesis of magnetic molecularly imprinted polymers for sulfonamide detection found that solvents like DMSO, DMF, and ethanol (B145695) were effective, while acetonitrile and acetone (B3395972) resulted in poor product conversion. nih.gov

The following table summarizes the use of different solvents in sulfonamide synthesis:

Table 1: Solvents Used in Sulfonamide Synthesis| Solvent | Reaction Type | Reference |

|---|---|---|

| Tetrahydrofuran (THF) | Condensation of amine with aryl sulfonyl chloride | nih.gov |

| Dichloromethane (CH2Cl2) | Reaction of aniline (B41778) with naphthalene-1-sulfonyl chloride | nih.gov |

| Acetonitrile | Reaction of sodium sulfinates with amines | nih.gov |

| N,N-Dimethylformamide (DMF) | N-Arylation of sulfonamides | researchgate.net |

Temperature and Pressure Influences on Yield and Selectivity

Temperature and pressure are critical parameters that can influence the yield and selectivity of a chemical reaction.

In the synthesis of sulfonamides, reactions are often carried out at specific temperatures to achieve optimal results. For example, some N-alkylation reactions are performed at room temperature, while others may require heating to reflux. researchgate.netnih.gov The synthesis of certain sulfonamides from sodium sulfinates and amines has been optimized at 80 °C. nih.gov Studies on the binding of sulfonamides to carbonic anhydrase have shown that temperature affects the equilibrium dissociation constants, with higher temperatures generally leading to weaker binding. nih.gov In the context of environmental degradation, the breakdown of sulfonamides in animal manure is also temperature-dependent, with different optimal temperatures for different types of manure. researchgate.net

While pressure is less commonly varied in standard laboratory syntheses of sulfonamides, it can be a significant factor in certain industrial processes or specialized reactions.

Reaction Monitoring Techniques (e.g., TLC)

Monitoring the progress of a chemical reaction is essential to determine its completion and to optimize reaction times. Thin-layer chromatography (TLC) is a widely used technique for this purpose in the synthesis of sulfonamides. nih.govnih.govyoutube.com

TLC allows for the rapid and simple qualitative analysis of a reaction mixture. youtube.com By spotting the reaction mixture on a TLC plate alongside the starting materials, one can visually track the disappearance of reactants and the appearance of products. youtube.com This helps in determining when the reaction is complete, preventing unnecessary heating or the formation of byproducts. While TLC is a powerful tool for monitoring reaction progress, it does not typically provide detailed structural information. waters.com For more comprehensive analysis, techniques like mass spectrometry can be coupled with TLC or used as an alternative for rapid reaction monitoring. waters.comnih.gov

The following table lists the compounds mentioned in this article:

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity and spatial arrangement of atoms. For N-ethylnaphthalene-2-sulfonamide and its related derivatives, ¹H and ¹³C NMR are fundamental in confirming their synthesized structures. openpubglobal.comresearchgate.net

¹H NMR Spectral Analysis of this compound and Derivatives

Proton NMR (¹H NMR) spectroscopy of this compound and its derivatives shows characteristic signals that confirm the presence of specific functional groups. rsc.orgripublication.com The aromatic protons of sulfonamide derivatives typically appear in the region of 6.51 to 7.70 ppm. rsc.org For instance, in related naphthalene (B1677914) sulfonamides, the naphthalene protons present as a complex multiplet in the aromatic region. mdpi.com

The proton of the sulfonamide group (–SO₂NH–) is observed as a singlet peak, with its chemical shift varying between 8.78 and 10.15 ppm in some derivatives. rsc.org The ethyl group attached to the nitrogen atom exhibits a characteristic quartet for the methylene (B1212753) (–CH₂–) protons and a triplet for the methyl (–CH₃) protons, with their precise chemical shifts dependent on the specific molecular environment. For example, in 2-ethylnaphthalene, a related structure, the methylene protons appear around 2.81 ppm and the methyl protons at 1.32 ppm. chemicalbook.com

| Proton Type | Typical Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (Naphthalene) | ~7.3 - 8.5 | Multiplet |

| Sulfonamide (NH) | ~8.78 - 10.15 | Singlet |

| Ethyl (CH₂) | ~2.8 - 3.2 | Quartet |

| Ethyl (CH₃) | ~1.1 - 1.4 | Triplet |

¹³C NMR Chemical Shift Assignments and Structural Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. organicchemistrydata.orgwisc.edu In this compound and its derivatives, the aromatic carbons of the naphthalene ring show signals in the region between approximately 110 and 140 ppm. rsc.orgnih.govresearchgate.net The carbon atoms of the ethyl group are also readily identified. The methylene carbon (–CH₂–) typically resonates further downfield than the methyl carbon (–CH₃) due to its proximity to the electronegative nitrogen atom.

| Carbon Type | Typical Chemical Shift (ppm) |

|---|---|

| Aromatic (Naphthalene) | ~110 - 140 |

| Ethyl (CH₂) | ~40 - 50 |

| Ethyl (CH₃) | ~13 - 17 |

Two-Dimensional NMR Techniques for Connectivity Analysis

Two-dimensional (2D) NMR spectroscopy is a powerful tool for establishing the connectivity between atoms within a molecule, which is essential for unambiguous structural elucidation. openpubglobal.comresearchgate.net Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to map out the relationships between protons and carbons. openpubglobal.com

While specific 2D NMR data for this compound is not detailed in the provided search results, the application of these techniques to similar sulfonamide structures is well-documented. rsc.org For instance, COSY spectra would confirm the coupling between the methylene and methyl protons of the ethyl group, while HSQC would correlate each proton to its directly attached carbon atom. HMBC experiments would reveal longer-range couplings, such as between the ethyl protons and the sulfonamide sulfur atom, or between the sulfonamide proton and adjacent carbons on the naphthalene ring, thus providing a complete picture of the molecular structure. The structural analysis of related sulfonamides has been supported by such 2D NMR measurements. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. ekb.eg It is also instrumental in determining the structure through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like sulfonamides. ekb.egnih.gov In ESI-MS, the analyte is ionized directly from a solution, typically forming protonated molecules [M+H]⁺ in the positive ion mode or deprotonated molecules [M-H]⁻ in the negative ion mode. ekb.egupce.cz

For this compound, ESI-MS would be expected to show a prominent ion corresponding to its protonated form, allowing for the determination of its molecular weight. Studies on various sulfonamides have demonstrated that ESI-MS is a reliable method for their detection and characterization. nih.govresearchgate.net A common fragmentation pathway observed for arylsulfonamides under collision-induced dissociation is the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da. researchgate.netnih.gov This fragmentation provides a characteristic signature for this class of compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.govresearchgate.net This precision allows for the determination of the elemental composition of a molecule, which is a powerful tool for confirming its identity. nih.gov For this compound, HRMS would be used to measure the exact mass of the molecular ion, providing strong evidence for its chemical formula. ijbpas.com

The use of HRMS in the characterization of novel sulfonamide derivatives has been reported, where it serves to confirm the successful synthesis of the target compounds. mdpi.comnih.gov The high mass accuracy of HRMS is invaluable in distinguishing between compounds with the same nominal mass but different elemental compositions. researchgate.net

LC-MS and UPLC-MS Applications

Liquid chromatography coupled with mass spectrometry (LC-MS) and its high-performance counterpart, ultra-performance liquid chromatography-mass spectrometry (UPLC-MS), are powerful tools for the analysis of sulfonamides. These techniques are widely employed for the separation, detection, and quantification of sulfonamides in various matrices. nih.govnih.gov In the context of analyzing sulfonamide residues, such as in food products like honey, LC-MS/MS methods have been developed for the determination of a wide range of sulfonamides and other antibiotics. molnar-institute.comresearchgate.net

The general approach involves a sample preparation step, often utilizing solid-phase extraction (SPE) to clean up and concentrate the analytes. molnar-institute.com Chromatographic separation is typically achieved on a C18 column with a mobile phase gradient, often consisting of an aqueous component with an acid modifier (like formic acid) and an organic solvent such as acetonitrile (B52724). nih.gov The mass spectrometer, frequently a triple quadrupole, is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the target analytes. nih.gov This allows for the detection of sulfonamides at very low levels, with limits of detection often in the parts-per-billion (ppb) or even lower range. nih.govmolnar-institute.com While specific studies focusing solely on this compound are not prevalent in the provided results, the established methodologies for sulfonamide analysis are directly applicable. For instance, UPLC-MS/MS methods have been successfully used to determine 24 different sulfonamides in complex matrices. nih.gov

| Parameter | Typical Value/Condition | Source |

| Chromatography | UPLC/HPLC with C18 column | nih.gov |

| Mobile Phase | Acetonitrile and 0.1% formic acid in water | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.govmolnar-institute.com |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative | uniroma1.it |

| Sample Preparation | Solid-Phase Extraction (SPE) | molnar-institute.com |

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to its constituent parts. The spectrum of naphthalene itself shows prominent peaks for aromatic C-H stretching vibrations in the region of 3000-3100 cm⁻¹. researchgate.net The C-C stretching vibrations within the aromatic rings also produce characteristic bands. nasa.gov

For the sulfonamide group (-SO₂NH-), characteristic vibrational modes would be expected. Sulfonated compounds typically show strong absorption bands corresponding to the symmetric and asymmetric stretching of the S=O bonds. The N-H stretching vibration of the sulfonamide would also be present. The ethyl group (-CH₂CH₃) would contribute bands related to C-H stretching and bending vibrations. While a specific FT-IR spectrum for this compound is not provided in the search results, data for related structures like naphthalene and sulfonated compounds allow for a general interpretation of the expected spectral features. researchgate.netnist.govresearchgate.netchemicalbook.com

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000-3100 |

| N-H (in sulfonamide) | Stretching | ~3300 |

| Alkyl C-H | Stretching | 2850-2960 |

| S=O (sulfonamide) | Asymmetric & Symmetric Stretching | 1300-1350 & 1150-1180 |

| C=C (aromatic) | Stretching | 1450-1600 |

Raman Spectroscopy Applications

Applications of Raman spectroscopy are extensive, ranging from monitoring chemical reactions to material identification. avantesusa.com For a molecule like this compound, Raman spectroscopy would be sensitive to the vibrations of the naphthalene ring system and the sulfonamide group. The technique is advantageous for its ability to be used with aqueous samples, its non-destructive nature, and its high molecular specificity. nih.gov While specific Raman spectra for this compound were not found, the general principles of Raman spectroscopy suggest it would be a valuable tool for its characterization, capable of providing detailed information on its vibrational modes. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Analysis of this compound Derivatives

While a crystal structure for this compound itself is not available in the provided results, studies on related naphthalene derivatives demonstrate the power of this technique. researchgate.net For example, the analysis of a Schiff base containing a naphthalene ring system revealed the twist angle between the ring systems. nih.gov The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined. springernature.com

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis, π-π Stacking)

The arrangement of molecules in a crystal is governed by intermolecular interactions. X-ray crystallography data is essential for analyzing these interactions, which include hydrogen bonding, π-π stacking, and other van der Waals forces. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts within a crystal lattice. nih.govresearchgate.net

This analysis maps properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, highlighting regions of close intermolecular contacts. nih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular interactions. For instance, in the crystal structure of a naphthalene derivative, Hirshfeld analysis showed that H···H, C···H/H···C, and C···C interactions were the most significant contributors to the crystal packing. nih.gov In another study of a different naphthalene derivative, C—H⋯π interactions were identified as linking adjacent molecules. nih.gov For this compound, the presence of the N-H group allows for the formation of hydrogen bonds, which would likely play a significant role in its crystal packing. The naphthalene rings also provide the potential for π-π stacking interactions.

| Interaction Type | Description | Potential in this compound |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | The N-H group of the sulfonamide can act as a hydrogen bond donor, and the oxygen atoms of the sulfonyl group can act as acceptors. |

| π-π Stacking | Non-covalent attractive interactions between aromatic rings. | The naphthalene rings can engage in π-π stacking. |

| Hirshfeld Surface Analysis | A method for partitioning crystal space and visualizing intermolecular interactions. | Would allow for the quantification of various contacts like H···H, C···H, and O···H. nih.gov |

| C—H⋯π Interactions | A weak type of hydrogen bond where a C-H group acts as the donor and a π-system as the acceptor. | The ethyl and naphthalene C-H groups could interact with the naphthalene π-system of neighboring molecules. nih.gov |

Chromatographic Methods for Purity Assessment and Separation

Chromatography is a cornerstone of pharmaceutical analysis, providing powerful means to separate, identify, and quantify the individual components of a mixture. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve distinct but critical roles. HPLC is the primary technique for assessing the purity of the non-volatile compound and quantifying related impurities, while GC is employed to detect and measure volatile components, such as residual solvents from the manufacturing process. nih.gov

A robust reversed-phase HPLC (RP-HPLC) method with UV detection is the standard for determining the purity of this compound and quantifying any related organic impurities. wu.ac.thwu.ac.th The development of such a method involves a systematic optimization of chromatographic conditions to achieve adequate separation and sensitivity.

Method Development

The development of a reliable analytical method for this compound would begin with the selection of an appropriate stationary phase and mobile phase. Given the aromatic and moderately polar nature of the molecule, a C8 or C18 reversed-phase column is a suitable choice. wu.ac.thnih.gov The mobile phase typically consists of an aqueous component (often with a buffer to control pH) and an organic modifier like acetonitrile or methanol. researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to ensure the elution of all components with good peak shape in a reasonable timeframe. wu.ac.th

A photodiode array (PDA) or a simple UV-visible detector is commonly used for detection. wu.ac.th The naphthalene moiety in the compound provides a strong chromophore, allowing for sensitive detection at a wavelength around 270 nm. sielc.com The final method parameters are established through a series of experiments to optimize the resolution between the main peak and any potential impurities. researchgate.net

A representative set of optimized chromatographic conditions for the analysis of this compound is presented below.

Table 1: Example HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatograph with PDA/UV Detector |

| Column | YMC-Triart C8 (250 mm x 4.6 mm, 5 µm) wu.ac.th |

| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with Phosphoric Acid) |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min wu.ac.th |

| Column Temperature | 25 °C wu.ac.th |

| Detection Wavelength | 270 nm sielc.com |

| Injection Volume | 5 µL wu.ac.th |

| Run Time | 40 minutes wu.ac.th |

Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0 | 70 | 30 |

| 25 | 30 | 70 |

| 30 | 30 | 70 |

| 35 | 70 | 30 |

Method Validation

Once developed, the analytical method must be validated in accordance with International Conference on Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. researchgate.net Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of this compound. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. This is confirmed by the absence of interfering peaks at the retention time of the analyte in a blank chromatogram. wu.ac.th

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A correlation coefficient (R²) greater than 0.999 is typically required. wu.ac.th

Accuracy: The closeness of the test results to the true value. It is often determined by performing recovery studies on samples spiked with known amounts of the analyte. Recoveries are generally expected to be within 98-102%. rsc.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-day precision): Analysis over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Analysis within the same laboratory but on different days, with different analysts, or on different equipment. The relative standard deviation (RSD) for precision studies should typically be less than 2%.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. rsc.org

Table 2: Summary of Hypothetical Method Validation Findings

| Validation Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity (R²) | 0.9995 wu.ac.th | ≥ 0.999 |

| Accuracy (% Recovery) | 98.9% - 101.5% rsc.org | 98.0% - 102.0% |

| Precision (RSD) | ||

| - Repeatability | < 1.0% | ≤ 2.0% |

| - Intermediate Precision | < 1.5% | ≤ 2.0% |

| LOD | 0.01 µg/mL | Reportable |

| LOQ | 0.03 µg/mL | Reportable |

During the synthesis of this compound, various organic solvents may be used. These solvents are not completely removed during manufacturing and remain as volatile impurities. chromatographyonline.com Static headspace gas chromatography (HS-GC) is the preferred method for the analysis of these residual solvents, as outlined in pharmacopeial methods like USP <467>. thermofisher.com This technique is highly sensitive and prevents non-volatile components of the sample from contaminating the GC system. researchgate.net

Method Description

In a typical HS-GC method, a sample of this compound is dissolved in a high-boiling point, inert solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide in a sealed headspace vial. itwreagents.com The vial is heated at a specific temperature for a set time, allowing the volatile solvents to partition into the gas phase (headspace) above the sample. nih.gov A portion of this gas is then automatically injected into the gas chromatograph.

The separation is commonly performed on a medium-polarity capillary column. A flame ionization detector (FID) is generally used for quantification due to its excellent linearity and sensitivity for most organic compounds. thermofisher.com For identification purposes, a mass spectrometer (MS) can be used as the detector, providing spectral information to confirm the identity of each volatile component. chromatographyonline.comresearchgate.net

Table 3: Example HS-GC Method Parameters

| Parameter | Condition |

|---|---|

| Instrument | Headspace Gas Chromatograph with FID/MS Detector |

| Column | DB-624 or equivalent (e.g., G43), 30 m x 0.32 mm, 1.8 µm film thickness researchgate.net |

| Carrier Gas | Nitrogen or Helium thermofisher.com |

| Injector Temperature | 240 °C |

| Detector Temperature | 260 °C (FID) |

| Headspace Vial Temp. | 95 °C ptfarm.pl |

| Headspace Incubation Time | 30 min ptfarm.pl |

| Oven Program | Initial 45 °C for 9 min, ramp at 10 °C/min to 150 °C, then ramp at 40 °C/min to 240 °C, hold for 3 min ptfarm.pl |

This method allows for the separation and quantification of a wide range of potential residual solvents that might be present from the synthesis of this compound.

Table 4: Common Residual Solvents and Plausible Retention Times

| Compound | Retention Time (minutes) (Hypothetical) |

|---|---|

| Methanol | 4.5 |

| Ethanol (B145695) | 5.8 |

| Acetone (B3395972) | 6.2 |

| Dichloromethane (B109758) | 7.9 |

| Ethyl Acetate | 9.1 |

| Toluene | 14.2 |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. For N-ethylnaphthalene-2-sulfonamide, DFT calculations elucidate its geometry, reactivity, and spectroscopic characteristics. Such calculations are frequently performed using functionals like B3LYP combined with basis sets like 6-31G(d,p) or def2TZVPP to achieve a balance between accuracy and computational cost. nih.govscirp.org

Geometry optimization calculations using DFT determine the most stable three-dimensional conformation of this compound by finding the minimum energy structure. These calculations provide precise information on bond lengths, bond angles, and dihedral angles. For analogous naphthalene (B1677914) sulfonamide structures, DFT studies have shown that the naphthalene ring system is largely planar, while the sulfonamide group and its substituents adopt a specific orientation to minimize steric hindrance. nih.gov

The electronic structure is analyzed through methods like Natural Bond Orbital (NBO) analysis, which investigates charge distribution and delocalization within the molecule. nih.gov In this compound, the sulfonamide group acts as a strong electron-withdrawing group, influencing the electron density across the naphthalene ring. This electronic arrangement is crucial for understanding the molecule's reactivity and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. samipubco.commdpi.com

A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. mdpi.com For a related compound, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, DFT calculations determined the HOMO and LUMO energies, showing that charge transfer occurs within the molecule. nih.gov From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict chemical behavior. mdpi.comajchem-a.com

Table 1: Theoretical Quantum Chemical Reactivity Descriptors

This table presents reactivity descriptors calculated from theoretical HOMO and LUMO energies for a representative naphthalene sulfonamide analog. These values help in predicting the chemical behavior of this compound.

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |

Note: The specific values for this compound are not available in the cited literature; this table outlines the standard parameters derived in such a study.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. ucsb.edu It is mapped onto the molecule's electron density surface and color-coded to indicate different electrostatic potential values. Red areas signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack. Green regions are neutral. wolfram.com

For this compound, the MEP map would show a high concentration of negative potential around the oxygen atoms of the sulfonamide group due to their high electronegativity. The hydrogen atom on the sulfonamide nitrogen would exhibit a positive potential, making it a potential hydrogen bond donor. The naphthalene ring would show a varied potential, influenced by the electron-withdrawing sulfonamide group. researchgate.netresearchgate.net

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. nih.gov Theoretical vibrational analysis helps in the assignment of experimental spectral bands to specific molecular motions, such as stretching, bending, and rocking of bonds. scirp.org

For this compound, characteristic vibrational modes would include:

N-H stretching: Typically observed in the 3200-3400 cm⁻¹ region.

Asymmetric and Symmetric S=O stretching: Strong absorptions expected in the 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹ ranges, respectively.

Aromatic C-H stretching: Occurring above 3000 cm⁻¹.

Aliphatic C-H stretching: From the ethyl group, appearing in the 2850-3000 cm⁻¹ range.

Studies on similar molecules like (E)-N-Carbamimidoyl-4-((naphthalen-1-yl-methylene)amino)benzene sulfonamide have demonstrated that the B3LYP method provides satisfactory results for predicting vibrational frequencies. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

This table shows the typical ranges for vibrational frequencies of the main functional groups in this compound, as would be predicted by DFT calculations.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H | Stretching | 3200 - 3400 |

| S(=O)₂ | Asymmetric Stretching | 1300 - 1350 |

| S(=O)₂ | Symmetric Stretching | 1140 - 1180 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| C-S | Stretching | 650 - 750 |

Note: These are general ranges. Precise values are obtained from specific DFT calculations, which were not available in the searched literature for this exact compound.

Molecular Dynamics (MD) Simulations for Conformational and Solvation Studies

Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and interactions with the surrounding environment, such as a solvent. mdpi.com For this compound, MD simulations could be used to explore the rotational freedom around the C-S and S-N bonds, revealing the accessible conformations of the molecule in solution.

Furthermore, these simulations can detail how solvent molecules (e.g., water) arrange themselves around the solute, a process known as solvation. This is critical for understanding the molecule's solubility and how its properties might change in different media. rsc.org While specific MD studies on this compound were not found, this technique is standard for assessing the dynamic behavior of drug-like molecules. mdpi.com

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to the active site of a receptor, typically a protein. nih.gov This method is fundamental in drug discovery for identifying potential biological targets and understanding binding mechanisms.

For this compound, docking studies would be performed to evaluate its potential as an inhibitor for various enzymes where sulfonamides are known to be active. Research on other naphthalene sulfonamide derivatives has shown that they can act as potent inhibitors of targets like tubulin by binding to the colchicine-binding site. nih.gov Docking simulations would identify key interactions, such as:

Hydrogen bonds: Likely formed between the sulfonamide's oxygen and nitrogen atoms and polar residues in the receptor's active site. elsevierpure.com

Hydrophobic interactions: The naphthalene ring is expected to form favorable interactions with nonpolar residues. elsevierpure.com

π-π stacking: The aromatic naphthalene system can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. elsevierpure.com

Such studies provide a rational basis for the molecule's potential biological activity and guide the design of more potent analogs.

Prediction of Binding Modes with Target Enzymes and Receptors

Computational docking simulations are instrumental in predicting how this compound or its analogs might bind to the active sites of enzymes and receptors. While specific studies focusing solely on this compound are not extensively documented, research on structurally related naphthalene sulfonamides provides significant insights into potential binding modes.

A prominent example involves the study of dansylamide (B1669799) (5-dimethylamino-1-naphthalene sulfonamide), a fluorescent probe, with human carbonic anhydrase II (CAII), a well-characterized enzyme. nih.gov X-ray crystallography studies revealed that, unlike many other sulfonamide inhibitors, the naphthyl ring of dansylamide binds within a specific hydrophobic pocket of the CAII active site. nih.gov This binding requires a conformational change in the amino acid residue Leu-198 to accommodate the ligand. nih.gov Modeling studies suggest that an alternative binding mode, where the fused aromatic ring is rotated out of this pocket, is also feasible. nih.gov

Similarly, computational and crystallographic studies on other sulfonamide-based ligands targeting the FK506-binding protein 12 (FKBP12) have shown a highly conserved binding mode. nih.govchemrxiv.org The sulfonamide motif is recognized as a key pharmacophore, often mimicking the interactions of natural ligands. chemrxiv.orgresearchgate.net For more complex systems, such as the Keap1-Nrf2 protein-protein interaction, the naphthalene core of inhibitor analogs serves as a critical anchor to correctly position other functional groups within the binding pocket. nih.gov

Table 1: Predicted and Observed Binding Modes of Naphthalene Sulfonamide Analogs

| Compound/Analog | Target Enzyme/Receptor | Predicted/Observed Binding Mode Details | Reference |

|---|---|---|---|

| Dansylamide (5-dimethylamino-1-naphthalene sulfonamide) | Human Carbonic Anhydrase II (CAII) | The naphthyl ring occupies a hydrophobic pocket, requiring conformational change of Leu-198. The sulfonamide group interacts with the catalytic zinc ion. | nih.gov |

| Bicyclic Sulfonamide Analogs | FK506-Binding Protein 12 (FKBP12) | Highly conserved binding mode where the sulfonamide motif is a key recognition element. | nih.govchemrxiv.org |

| 1,4-bis(arylsulfonamido)naphthalene derivatives | Keap1 Kelch domain | The naphthalene core acts as an anchor, positioning the arylsulfonamido fragments within the binding pocket to disrupt the Keap1-Nrf2 interaction. | nih.gov |

Ligand-Protein Interaction Profiling (e.g., Hydrogen Bonds, Hydrophobic Interactions)

The stability of a ligand-protein complex is determined by a network of interactions. For sulfonamides, these typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

In the complex of dansylamide with carbonic anhydrase II, the interaction profile is well-defined. The naphthalene ring makes significant van der Waals contacts with a number of hydrophobic or aliphatic residues, including Val-121, Phe-131, Val-143, Leu-198, and Trp-209. nih.gov The sulfonamide group itself is crucial for affinity, with its nitrogen atom deprotonated and coordinating directly to the active site zinc ion, and its oxygen atoms accepting a hydrogen bond from the backbone NH group of Thr-199. researchgate.net

Table 2: Key Ligand-Protein Interactions for Sulfonamide Analogs

| Compound/Analog | Target | Interaction Type | Interacting Residues/Features | Reference |

|---|---|---|---|---|

| Dansylamide | Carbonic Anhydrase II | Hydrophobic/van der Waals | Val-121, Phe-131, Val-143, Leu-198, Trp-209 | nih.gov |

| Hydrogen Bonding / Metal Coordination | Thr-199, Zn²⁺ ion | researchgate.net | ||

| Bicyclic Sulfonamide Ligands | FKBP12 | Hydrogen Bonding | Backbone NH of Ile56 | chemrxiv.org |

| CH-π and Hydrophobic Interactions | Trp59, Phe36, Tyr82 | chemrxiv.org | ||

| {(4-nitrophenyl)sulfonyl}tryptophan | SARS Coronavirus Main Proteinase (3CLpro) | Hydrogen Bonding | Gly143, Cys145 | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational methodologies that aim to build mathematical models correlating the chemical structure of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov

Development of Predictive Models for Biological Activities

Predictive QSAR models are invaluable in drug discovery for forecasting the biological potency of novel compounds. For the sulfonamide class, numerous QSAR studies have been conducted to predict activities such as enzyme inhibition and anticancer effects. frontiersin.orgresearchgate.net These models typically take the form of a mathematical equation that links one or more calculated molecular descriptors to the observed activity.

For instance, a QSAR study on a diverse set of 66 sulfonamide compounds as inhibitors of carbonic anhydrase II successfully developed a predictive model using eigenvalue (EVA) descriptors, which are derived from calculated vibrational frequencies. nih.gov This model yielded a squared correlation coefficient (R²) of 0.777 for the training set of compounds, demonstrating a good predictive capability. nih.gov Other studies have used multiple linear regression (MLR) to develop models for sulfonamide derivatives, correlating descriptors like molar refractivity and orbital energies with their inhibitory activity. researchgate.net The goal of these models is to enable the virtual screening of large compound libraries and to prioritize the synthesis of candidates with the highest predicted activity, thereby saving time and resources. researchgate.net

Topological Indices and Physicochemical Descriptors in QSAR/QSPR

The foundation of any QSAR/QSPR model is the set of molecular descriptors used to represent the chemical structure in numerical form. wikipedia.org These descriptors can be broadly categorized into physicochemical properties (e.g., logP, molar volume) and topological indices.

Topological indices are numerical parameters derived from the molecular graph of a compound, where atoms are represented as vertices and bonds as edges. nih.govwikipedia.org They encode information about the size, shape, branching, and connectivity of a molecule. frontiersin.org Numerous topological indices have been developed and are used in QSAR/QSPR modeling of sulfonamides. frontiersin.orgresearchgate.net These include:

Randić Index (RA): One of the most common connectivity indices, reflecting the degree of branching. frontiersin.org

Zagreb Indices (M₁, M₂): Degree-based descriptors that account for the connectivity of atoms. frontiersin.org

Atom-Bond Connectivity (ABC) Index: Correlates well with the stability of molecules. frontiersin.org

Geometric-Arithmetic (GA) Index: Another degree-based index used to model physicochemical properties. frontiersin.org

Wiener Index: The first topological index, based on the distances between all pairs of vertices in the molecular graph. researchgate.net

In QSPR studies of sulfonamides, these topological indices, often combined with quantum chemical descriptors like heat of formation and dipole moment, have been used to build robust models for predicting properties such as thermal energy and entropy. researchgate.net The selection of appropriate descriptors is a critical step in developing a statistically significant and predictive QSAR/QSPR model. researchgate.net

Table 3: Common Topological Indices Used in QSAR/QSPR Studies of Sulfonamides

| Topological Index | Abbreviation | Structural Information Encoded | Reference |

|---|---|---|---|

| Randić Index | RA | Reflects the extent of branching in the molecular structure. | frontiersin.org |

| First and Second Zagreb Indices | M₁, M₂ | Based on the degrees of vertices (atoms), reflecting connectivity. | frontiersin.org |

| Atom-Bond Connectivity Index | ABC | Relates to molecular stability and strain energy. | frontiersin.org |

| Geometric-Arithmetic Index | GA | Compares geometric and arithmetic means of vertex degrees for all edges. | frontiersin.org |

| Harmonic Index | H | A variant of the Randić index, also based on vertex degrees. | frontiersin.org |

| Wiener Index | W | Represents the sum of all shortest path distances between pairs of atoms. | researchgate.net |

Investigation of Biological Activity Mechanisms Non Clinical Focus

Antimicrobial Action Mechanisms

The antimicrobial properties of sulfonamides are well-documented and are directly linked to their enzyme inhibitory activity.

The primary mechanism of antimicrobial action for sulfonamides is bacteriostatic, resulting from the inhibition of the folate biosynthesis pathway as described in section 5.1.3. nih.gov This metabolic inhibition prevents bacteria from producing essential components for DNA synthesis and replication, thereby halting their growth and proliferation. researchgate.net

This mechanism is fundamentally different from that of other classes of antimicrobials, such as certain antimicrobial peptides (AMPs) or lipopeptides, which kill bacteria by directly disrupting the physical integrity of the cell membrane. nih.govresearchgate.netresearchgate.net These membrane-disrupting agents often possess cationic and amphipathic properties that allow them to interact with and permeabilize the negatively charged bacterial membranes, leading to leakage of cellular contents and rapid cell death. nih.gov There is no evidence in the reviewed literature to suggest that N-ethylnaphthalene-2-sulfonamide or other simple sulfonamides exert their antimicrobial effect through the disruption of microbial membrane integrity.

Antioxidant Activity Mechanisms

The antioxidant capacity of chemical compounds can be evaluated through various assays that measure their ability to scavenge free radicals. Two commonly employed methods are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. mdpi.comnih.gove3s-conferences.orgnih.gov

The DPPH assay utilizes a stable free radical that absorbs light at a specific wavelength. nih.gove3s-conferences.org When an antioxidant compound donates a hydrogen atom or an electron to the DPPH radical, it becomes neutralized, leading to a decrease in absorbance. nih.gove3s-conferences.org This change in absorbance is proportional to the radical scavenging activity of the compound. nih.gov Studies on various sulfonamide derivatives have demonstrated their potential as radical scavengers in this assay. mdpi.com

The FRAP assay, on the other hand, measures the ability of a substance to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions. e3s-conferences.orgnih.gov The reduction of the ferric-tripyridyltriazine (TPTZ) complex results in the formation of a colored ferrous-TPTZ complex, and the intensity of this color is directly related to the antioxidant's reducing power. nih.gov Research has shown that some sulfonamide derivatives exhibit significant ferric reducing capabilities. mdpi.com

Interactive Table: Representative Antioxidant Activity Data for Sulfonamide Derivatives

| Compound/Derivative | Assay | Activity Metric | Result |

|---|---|---|---|

| Gallic Acid (Reference) | DPPH | % Scavenging (at 1000 µM) | >90% mdpi.com |

| 3,4,5-trihydroxybenzenesulfonamide (3,4,5-THBS) | DPPH | % Scavenging (at 1000 µM) | >90% mdpi.com |

| Gallic Acid (Reference) | FRAP | µM Ascorbic Acid Equivalent | Significantly higher than derivatives mdpi.com |

| 3,4,5-trihydroxybenzenesulfonamide (3,4,5-THBS) | FRAP | µM Ascorbic Acid Equivalent | Lower than Gallic Acid mdpi.com |

Beyond direct radical scavenging, the antioxidant effects of sulfonamides can also be attributed to their ability to modulate cellular pathways involved in mitigating oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them.

Mechanistic investigations in this area often focus on the compound's ability to influence the expression and activity of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). Some sulfonamide derivatives have been shown to enhance the activity of these enzymes, thereby bolstering the cell's natural defense against oxidative damage.

Furthermore, research explores the interaction of these compounds with key signaling pathways that regulate the cellular antioxidant response. A prominent example is the Nrf2-Keap1 pathway, where Nrf2 acts as a master transcriptional regulator of a wide array of genes involved in antioxidant defense and detoxification. While specific studies on this compound's direct role in this pathway are limited, the broader class of sulfonamides is an area of interest for their potential to modulate such protective cellular mechanisms.

Modulation of Cellular Pathways (In Vitro Research)

The sulfonamide moiety is a recognized pharmacophore in the development of anticancer agents. nih.gov Derivatives of sulfonamides have been shown to inhibit cancer cell growth, trigger apoptosis, and interfere with the cell cycle. nih.gov One of the key mechanisms underlying the antiproliferative activity of many sulfonamides is the inhibition of carbonic anhydrase (CA) enzymes, particularly the tumor-associated isoforms CA IX and CA XII. These enzymes are often overexpressed in hypoxic tumors and contribute to the regulation of pH in the tumor microenvironment, which is critical for cancer cell survival and proliferation.

Research has demonstrated that various sulfonamide derivatives exhibit cytotoxic activity against a range of cancer cell lines. For example, N-ethyl toluene-4-sulfonamide and 2,5-Dichlorothiophene-3-sulfonamide have shown significant cytotoxic effects against breast (MCF-7, MDA-MB-231) and cervical (HeLa) cancer cell lines. nih.gov The growth inhibitory potential is often quantified by the GI50 value, which represents the concentration of the compound required to inhibit cell growth by 50%. nih.gov

Interactive Table: Antiproliferative Activity of Representative Sulfonamide Derivatives

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| 2,5-Dichlorothiophene-3-sulfonamide | HeLa | 7.2 ± 1.12 nih.gov |

| 2,5-Dichlorothiophene-3-sulfonamide | MDA-MB-231 | 4.62 ± 0.13 nih.gov |

| 2,5-Dichlorothiophene-3-sulfonamide | MCF-7 | 7.13 ± 0.13 nih.gov |

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a major target for drug development due to their involvement in a wide range of physiological and pathological processes in both the central and peripheral nervous systems. nih.govmdpi.com The 5-HT receptor family is diverse, with multiple subtypes that mediate different cellular responses. nih.gov

While direct studies on the interaction of this compound with 5-HT receptors are not prominent in the available literature, the broader class of sulfonamide-containing compounds has been investigated for their modulatory effects on these receptors. For instance, antagonists of the 5-HT2A receptor have been studied for their potential in treating insomnia, as they can increase deep slow-wave sleep and reduce wakefulness after sleep onset. nih.gov Furthermore, the 5-HT2B receptor has been implicated in the modulation of central dopamine (B1211576) activity and has been studied in the context of neuropsychiatric disorders. mdpi.com The structural characteristics of a compound, including the sulfonamide group and associated aromatic systems, are crucial in determining its affinity and activity at different 5-HT receptor subtypes.

Plant Growth Regulation Mechanisms (e.g., hormonal signaling perturbation)

Scientific literature lacks specific research investigating the direct mechanisms by which this compound may regulate plant growth through the perturbation of hormonal signaling pathways. While the broader class of sulfonamides has been studied in plants, primarily in the context of their unintended effects as environmental contaminants, dedicated studies on this compound as a plant growth regulator are not publicly available.

Generally, sulfonamides can interfere with crucial metabolic pathways in plants. For instance, some sulfonamides are known to inhibit the enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for the biosynthesis of folate. Folate is a vital cofactor in the synthesis of nucleic acids and certain amino acids, and its deficiency can lead to growth inhibition. However, linking this general mechanism of the sulfonamide class to specific hormonal signaling perturbations by this compound would be speculative without direct experimental evidence.

Plant hormonal signaling is a complex network involving auxins, cytokinins, gibberellins, abscisic acid, and ethylene, which collectively regulate all aspects of plant growth and development. The potential for a synthetic compound like this compound to influence these pathways could occur through various modes of action, such as mimicking natural hormones, inhibiting their biosynthesis, blocking their transport, or interfering with their receptor binding and signal transduction.

Without dedicated research on this compound, it is not possible to provide detailed findings or data tables on its specific interactions with plant hormonal signaling. Further investigation would be required to determine if this compound has any significant plant growth regulatory activities and, if so, to elucidate the underlying molecular mechanisms.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Elucidation

Systematic Modification of N-Ethylnaphthalene-2-sulfonamide Core

Systematic structural modifications of the this compound scaffold have provided valuable insights into the molecular determinants of its biological activity. These modifications typically involve altering the N-substituent, substituting the naphthalene (B1677914) ring, and adjusting the linker between different pharmacophoric elements.

The nature of the substituent on the sulfonamide nitrogen atom plays a crucial role in the biological activity of naphthalenesulfonamide derivatives. While direct studies on a wide range of N-substituents for this compound are not extensively documented in the provided context, the broader class of sulfonamides demonstrates the importance of this position. For instance, N-acylsulfonamides have been the subject of clinical investigations as anticancer agents. nih.gov This suggests that modifying the N-ethyl group to other functionalities, such as N-acyl or other substituted alkyl or aryl groups, could significantly modulate the biological activity. The ethyl group in this compound likely contributes to a specific hydrophobic interaction within the binding site of its target protein. Variations in the size, shape, and electronic properties of this N-substituent would directly impact the binding affinity and selectivity.

The naphthalene ring is a key structural feature of this compound, and substitutions on this ring system can profoundly affect target interaction. The position, number, and nature of substituents on the naphthalene moiety can alter the electronic distribution, lipophilicity, and steric profile of the molecule, thereby influencing its binding to biological targets.

A study on sulfonamide derivatives bearing a naphthalene moiety revealed that the nature of the aryl substituent on the sulfonamide is critical for antiproliferative activity. nih.gov While this study focused on aryl substituents on the sulfonamide nitrogen, the principle of substituent effects can be extended to the naphthalene ring itself. For instance, the introduction of electron-donating or electron-withdrawing groups at various positions on the naphthalene ring could enhance or diminish biological activity by modulating interactions with the target protein.

In a series of novel phenstatin (B1242451) analogues, replacing a phenyl ring with a 2-naphthyl moiety was found to be a favorable modification, suggesting the importance of the naphthalene scaffold in interacting with the target, in this case, tubulin. nih.gov Furthermore, research on naphthalene derivatives has shown that substitutions at different positions can lead to varied biological activities, such as anti-inflammatory effects. researchgate.net This underscores the potential for fine-tuning the activity of this compound through strategic substitution on the naphthalene ring.

Table 1: Effect of Naphthalene Ring Analogs on Biological Activity

| Compound Class | Modification | Observed Biological Effect | Reference |

| Phenstatin Analogues | Replacement of a phenyl ring with a 2-naphthyl moiety | Favorable for tubulin polymerization inhibiting activity | nih.gov |

| Naphthalene Derivatives | Various substitutions on the naphthalene ring | Varied anti-inflammatory activities | researchgate.net |

In many bioactive molecules, a linker connects two or more pharmacophoric groups. The length and flexibility of this linker are critical for optimal interaction with the target protein. researchgate.netnih.govnih.govscilit.comelsevierpure.com While this compound itself does not possess a distinct linker in the traditional sense, the ethyl group can be considered a short, flexible linker between the naphthalene-2-sulfonamide (B74022) core and the terminal methyl group.

The principles of linker design are highly relevant when considering the rational design of more complex analogs of this compound. Studies on fragment-based drug discovery have shown that the conformational flexibility of a linker can have a substantial impact on binding affinity. researchgate.netnih.govscilit.com A linker that is too rigid may introduce strain and prevent the optimal positioning of the binding fragments, while a linker that is too flexible can lead to an entropic penalty upon binding. researchgate.netnih.govscilit.com

Mathematical modeling of divalent targeting constructs has further elucidated the importance of linker length and flexibility in achieving high avidity and specificity. nih.govelsevierpure.com These studies indicate that moderately flexible linkers often provide the best balance for effective target binding. nih.gov Therefore, in the design of novel this compound analogs with additional functional groups, the careful selection of a linker with appropriate length and conformational properties would be a critical consideration for maximizing biological activity.

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. This information is then used to guide the rational design of new, potentially more potent and selective ligands.

A pharmacophore model for this compound and its analogs would typically be generated based on the structures of known active compounds. This model would highlight the key chemical features that are crucial for binding to the biological target. For sulfonamide-containing compounds, these features often include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

For instance, the sulfonamide group itself can act as a hydrogen bond donor (from the NH group) and acceptor (from the sulfonyl oxygens). The naphthalene ring provides a large hydrophobic surface that can engage in van der Waals and π-π stacking interactions with the target protein. The N-ethyl group also contributes to hydrophobic interactions.

In a study on naphthalene-N-sulfonyl-D-glutamic acid derivatives as inhibitors of the MurD enzyme, the naphthalene-N-sulfonyl moiety was a key structural element for binding. nih.gov The crystal structures of these inhibitors in complex with the enzyme revealed the precise interactions of the naphthalene ring and the sulfonyl group within the active site. nih.gov

Based on an established pharmacophore model, novel analogs of this compound can be rationally designed. This process involves modifying the parent structure to better fit the pharmacophore and optimize interactions with the target. For example, if the pharmacophore model indicates an unoccupied hydrophobic pocket in the binding site, the N-ethyl group could be extended or replaced with a larger hydrophobic group to fill this pocket and enhance binding affinity.

The design of novel quinoline- and naphthalene-incorporated hydrazineylidene–propenamide analogues as antidiabetic agents provides an example of rational design based on bioisosteric features and a defined pharmacophore model. mdpi.com This approach involved identifying key components for activity, including a fused heteroaromatic ring (like naphthalene), hydrogen bond donors and acceptors, a linker, and a terminal hydrophobic moiety. mdpi.com

Similarly, the synthesis of novel naphthalene-N-sulfonyl-D-glutamic acid derivatives as potential transition state analogues for the MurD enzyme is a clear example of rational design. nih.gov By combining the naphthalene-N-sulfonyl scaffold with the D-glutamic acid moiety, which has a high affinity for the enzyme, researchers were able to develop inhibitors with significant activity. nih.gov The structure-activity relationships derived from these analogs, coupled with co-crystal structures, provide a solid foundation for the further development of this class of inhibitors. nih.gov

Table 2: Rationally Designed Naphthalenesulfonamide Analogs

| Compound Series | Design Principle | Target/Activity | Reference |

| Naphthalene-N-sulfonyl-D-glutamic acid derivatives | Transition state analogues | MurD enzyme inhibitors | nih.gov |

| Quinoline- and naphthalene-incorporated hydrazineylidene–propenamide analogues | Bioisosteric replacement and pharmacophore-based design | Antidiabetic agents | mdpi.com |

Enantioselective Studies and Chiral Recognition of this compound

The study of chirality, or the "handedness" of molecules, is a critical aspect of medicinal chemistry and pharmacology. For a compound like this compound, which possesses a chiral center, its different stereoisomers can exhibit distinct biological activities. This section delves into the methodologies for synthesizing and evaluating these stereoisomers and explores their chiral interactions with biological targets.

Synthesis and Biological Evaluation of Stereoisomers

The synthesis of enantiomerically pure stereoisomers of this compound is fundamental to understanding their differential effects. The primary approach to obtaining these individual enantiomers is through chiral separation techniques.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases are powerful methods for separating enantiomers. For sulfonamide derivatives, polysaccharide-based chiral stationary phases, such as those derived from amylose (B160209) and cellulose, have proven effective. nih.gov The selection between HPLC and SFC often depends on the desired scale and efficiency, with SFC sometimes offering advantages in terms of speed and resolution for semi-preparative separations to isolate each enantiomer in high purity (>98%). nih.gov

Once the individual stereoisomers of this compound are isolated, their biological activity can be evaluated. This typically involves in vitro assays to determine their interaction with specific biological targets. For instance, if this compound were being investigated as a potential inhibitor of a particular enzyme, each enantiomer would be tested separately to measure its inhibitory potency (e.g., IC50 value).

A series of chiral sulfonamides containing a 2-azabicycloalkane scaffold were synthesized and evaluated for their cytotoxic activity against various cancer cell lines, demonstrating that different stereoisomers can possess significantly different levels of activity. mdpi.com This underscores the importance of evaluating the biological profile of each enantiomer of this compound independently.

Table 1: Methods for Stereoisomer Separation and Evaluation

| Technique | Purpose | Description | Relevant Findings for Sulfonamides |

| Chiral HPLC | Separation of enantiomers | High-performance liquid chromatography utilizing a chiral stationary phase to resolve stereoisomers. | Effective for analytical and preparative separation of chiral sulfonamides. nih.gov |

| Chiral SFC | Separation of enantiomers | Supercritical fluid chromatography with a chiral stationary phase, often providing faster separations than HPLC. | Demonstrated success in isolating enantiomers of sulfonamide derivatives with high purity. nih.gov |

| In Vitro Assays | Biological evaluation | Measurement of the biological activity of each isolated enantiomer against a specific target (e.g., enzyme inhibition, receptor binding). | Studies on other chiral sulfonamides have shown significant differences in the biological activity of their stereoisomers. mdpi.com |

Chiral Interactions with Biological Targets

The differential biological activity of stereoisomers arises from their distinct three-dimensional arrangements, which dictate how they interact with the chiral environment of biological macromolecules such as proteins and enzymes. These interactions are often highly specific.

Enantioselective Affinity: Techniques like microscale thermophoresis (MST) and surface plasmon resonance (SPR) are employed to quantify the binding affinity of each enantiomer to its biological target. nih.gov These methods can determine the equilibrium dissociation constant (Kd), providing a measure of the strength of the interaction. For other sulfonamide derivatives, these techniques have revealed enantioselectivity in their binding to targets like human carbonic anhydrase II. nih.gov

The structural basis for these differential interactions can be elucidated through techniques like X-ray crystallography, which can reveal the precise binding mode of each enantiomer within the active site of a protein. Even subtle differences in the spatial orientation of the ethyl group and the naphthalene ring of this compound can lead to significant differences in binding affinity and, consequently, biological effect.

For example, in the context of other complex sulfonamides, it has been shown that the orientation of different parts of the molecule within the binding pocket of a protein is crucial for activity. nih.gov Therefore, it is plausible that one enantiomer of this compound may fit more snugly into the binding site of a target protein, forming more favorable interactions (e.g., hydrophobic, hydrogen bonding) than the other enantiomer.

Table 2: Techniques for Studying Chiral Interactions

| Technique | Purpose | Information Gained |

| Microscale Thermophoresis (MST) | Quantify binding affinity | Provides the equilibrium dissociation constant (Kd) to measure the strength of the interaction between an enantiomer and its target. nih.gov |

| Surface Plasmon Resonance (SPR) | Quantify binding affinity | Measures the binding kinetics and affinity of an interaction in real-time. nih.gov |

| X-ray Crystallography | Determine 3D structure of the complex | Reveals the precise binding mode and orientation of each enantiomer within the active site of a biological target. |

Applications in Chemical Biology and Materials Science Research

Development as Chemical Probes for Biological Systems

Chemical probes are essential tools for elucidating complex biological processes. The structural characteristics of N-ethylnaphthalene-2-sulfonamide provide a foundation for its potential development into various types of chemical probes.